molecular formula C23H18N2O2S2 B3015851 (E)-methyl 2-((7-benzylidene-3-cyano-4-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate CAS No. 402953-84-8

(E)-methyl 2-((7-benzylidene-3-cyano-4-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate

Cat. No.: B3015851
CAS No.: 402953-84-8
M. Wt: 418.53
InChI Key: MHEQGAVLXWPTGB-LFIBNONCSA-N
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Description

(E)-methyl 2-((7-benzylidene-3-cyano-4-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate is a complex organic compound with a unique structure that includes a benzylidene group, a cyano group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-((7-benzylidene-3-cyano-4-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopenta[b]pyridine core, followed by the introduction of the thiophene and benzylidene groups. The final step involves the esterification of the cyano group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-((7-benzylidene-3-cyano-4-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific chemical properties are beneficial.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-methyl 2-((7-benzylidene-3-cyano-4-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (E)-methyl 2-((7-benzylidene-3-cyano-4-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate include other derivatives of cyclopenta[b]pyridine and thiophene-containing molecules.

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[[(7E)-7-benzylidene-3-cyano-4-thiophen-3-yl-5,6-dihydrocyclopenta[b]pyridin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S2/c1-27-20(26)14-29-23-19(12-24)21(17-9-10-28-13-17)18-8-7-16(22(18)25-23)11-15-5-3-2-4-6-15/h2-6,9-11,13H,7-8,14H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEQGAVLXWPTGB-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C(=C2CCC(=CC3=CC=CC=C3)C2=N1)C4=CSC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CSC1=C(C(=C2CC/C(=C\C3=CC=CC=C3)/C2=N1)C4=CSC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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